![molecular formula C13H13BrClN3O B4182131 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4182131.png)
5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Descripción general
Descripción
5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as BRD7552, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a class of enzymes known as bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. In
Mecanismo De Acción
5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional coactivators. This leads to a decrease in the expression of genes regulated by BET proteins, including oncogenes and inflammatory cytokines.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and disease model being studied. In cancer cells, 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to inhibit cell growth and induce apoptosis. In models of inflammation, 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to reduce the expression of inflammatory cytokines and chemokines. In autoimmune models, 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to reduce the production of autoantibodies and ameliorate disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is its specificity for BET proteins, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its relatively low potency compared to other BET inhibitors. Additionally, the effects of 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can vary depending on the specific cell type and disease model being studied, which can make it difficult to generalize results.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another area of interest is the identification of specific BET protein targets that are involved in specific disease processes, which could lead to the development of more targeted therapies. Finally, further research is needed to understand the long-term effects of BET inhibition on cellular function and disease progression.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been used extensively in scientific research as a tool for studying the role of BET proteins in gene expression and disease. BET proteins are involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant BET protein activity has been implicated in a variety of diseases, including cancer, inflammation, and autoimmune disorders. 5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to inhibit BET protein activity, leading to changes in gene expression and cellular function.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O/c14-10-2-3-12(15)11(8-10)13(19)17-4-1-6-18-7-5-16-9-18/h2-3,5,7-9H,1,4,6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTHMNJAOSKSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4182054.png)

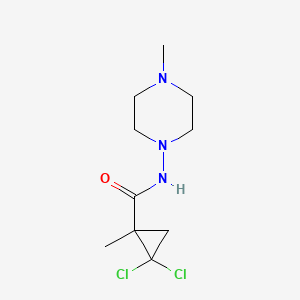
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4182067.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4182070.png)
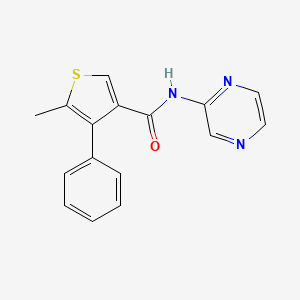
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4182074.png)
![5-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4182081.png)
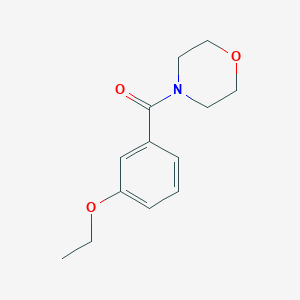
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4182105.png)
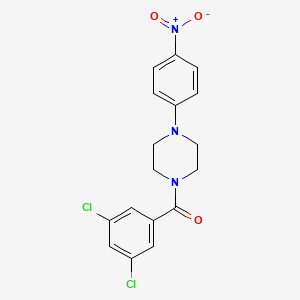
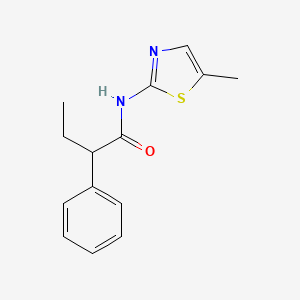
![N-(3-methoxypropyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182136.png)
![N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182138.png)